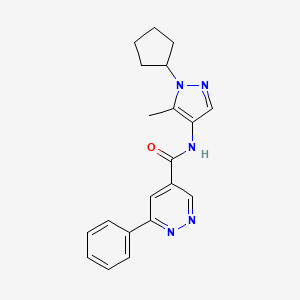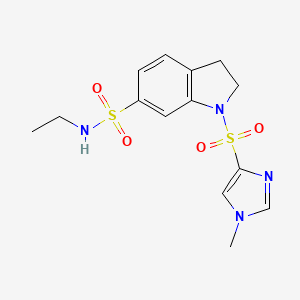![molecular formula C22H28N2O5S B6969027 Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate](/img/structure/B6969027.png)
Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate is a complex organic compound that features a unique combination of functional groups, including an ethyl ester, a sulfamoyl group, and a methoxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate typically involves multiple steps:
-
Formation of the Isoindoline Core: : The initial step involves the synthesis of the 1,3-dihydroisoindoline core. This can be achieved through the reduction of phthalimide derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Introduction of the Butyl Group: : The butyl group is introduced via alkylation reactions. This can be done using butyl halides in the presence of a strong base like sodium hydride (NaH).
-
Sulfamoylation: : The sulfamoyl group is introduced by reacting the isoindoline derivative with sulfamoyl chloride in the presence of a base such as triethylamine (TEA).
-
Esterification: : The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
-
Reduction: : Reduction of the ester group can yield the corresponding alcohol. This can be achieved using reducing agents like sodium borohydride (NaBH4).
-
Substitution: : The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate has several applications in scientific research:
-
Medicinal Chemistry: : It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and bacterial infections.
-
Biological Studies: : The compound is used in studies investigating the biological activity of sulfamoyl-containing molecules, particularly their role in enzyme inhibition and receptor binding.
-
Industrial Applications: : It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate exerts its effects involves its interaction with biological targets such as enzymes and receptors. The sulfamoyl group is known to form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cell membranes, altering their permeability and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-4-6-11-24-14-17-7-9-19(12-18(17)15-24)23-30(26,27)21-13-16(22(25)29-5-2)8-10-20(21)28-3/h7-10,12-13,23H,4-6,11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHXMRYDXEHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-Chloropyrazolo[1,5-a]pyridin-2-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B6968945.png)

![N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide](/img/structure/B6968962.png)
![N-[3-(2-ethoxyethoxymethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968967.png)
![N-[2-[2-(diethylamino)ethoxy]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968974.png)
![N-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968980.png)

![1-[4-[(4-Methyl-2-propyl-1,3-oxazol-5-yl)methylamino]phenyl]ethanone](/img/structure/B6968994.png)
![4-fluoro-N-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methyl]aniline](/img/structure/B6969001.png)
![2-Fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide](/img/structure/B6969009.png)
![Methyl 3-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzoate](/img/structure/B6969012.png)
![2-chloro-N-methyl-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide](/img/structure/B6969020.png)
![Methyl 3-[(2-bromo-5-carbamoyl-4-fluorophenyl)sulfonylamino]propanoate](/img/structure/B6969037.png)
![1-[2-Fluoro-6-[4-(2-hydroxyethylamino)piperidin-1-yl]phenyl]ethanone](/img/structure/B6969043.png)
